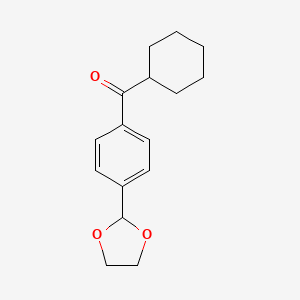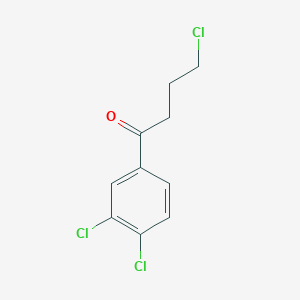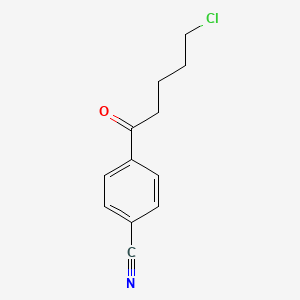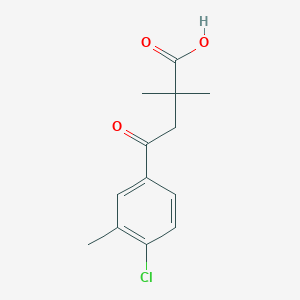
Cyclopentyl 2-(3-methylphenyl)ethyl ketone
Overview
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of ketones can significantly influence their reactivity. For example, the structure of ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate features a cyclohexanone in a chair conformation with substituents in specific configurations, which affects its intermolecular interactions . This implies that the molecular structure of cyclopentyl 2-(3-methylphenyl)ethyl ketone would also play a crucial role in its chemical behavior and potential intermolecular hydrogen bonding.
Chemical Reactions Analysis
Ketones participate in a variety of chemical reactions. The domino carbocationic rearrangement of aryl-2-(1-N-methyl/benzyl-3-indolyl)cyclopropyl ketones leads to the formation of complex carbazole frameworks . Additionally, ketones can undergo [3 + 2] cycloaddition reactions with carbonyl ylides to form spirocyclic dioxolane indolinones . These reactions demonstrate the reactivity of ketones in forming new carbon-carbon bonds and cyclic structures, which could be relevant to the reactivity of cyclopentyl 2-(3-methylphenyl)ethyl ketone.
Physical and Chemical Properties Analysis
The physical and chemical properties of ketones are influenced by their molecular structures. For instance, the photochemistry of 2-cyclopentenyl methyl ketones involves a 1,3-acetyl shift and oxa-di-π-methane rearrangement, which are dependent on the ketone's structure and the energy of the sensitizing light . The use of cyclopentyl methyl ether as a solvent for acetalization reactions highlights the importance of selecting appropriate reaction conditions to achieve desired outcomes . These studies suggest that the physical properties such as solubility, boiling point, and reactivity of cyclopentyl 2-(3-methylphenyl)ethyl ketone would need to be empirically determined to fully understand its chemical profile.
Scientific Research Applications
Metabolic Pathways and Chemical Synthesis
Ketones, including Cyclopentyl 2-(3-methylphenyl)ethyl ketone, play a critical role in chemical synthesis and metabolic pathways. For example, the metabolic fate of certain pharmaceuticals involves the transformation of compounds through ketone intermediates, highlighting the significance of ketones in drug metabolism and pharmacokinetics (Breyer‐Pfaff, 2004).
Catalysis and Chemical Reactions
Research on cyclohexane oxidation to produce ketone-alcohol (KA) oil, a process relevant to the industrial manufacture of nylons, underscores the importance of ketones in industrial chemistry. Such studies demonstrate the utility of specific catalysts in enhancing ketone production, which could be analogous to applications involving Cyclopentyl 2-(3-methylphenyl)ethyl ketone (Abutaleb & Ali, 2021).
Pharmacology and Toxicology
The pharmacokinetics and toxicological profiles of compounds like ketamine provide insights into the metabolism of ketones in the body. Such studies are essential for understanding the biological effects and safety profiles of chemically related compounds, including potential therapeutic or adverse effects (Peltoniemi et al., 2016).
Environmental Applications
The analysis of environmental samples for the presence of synthetic musk fragrances demonstrates the application of chemical analytical techniques to monitor and understand the environmental fate of organic compounds. This research area may overlap with the environmental monitoring of cyclopentyl ketones, including Cyclopentyl 2-(3-methylphenyl)ethyl ketone, to assess their distribution and impact (Rimkus, 1999).
properties
IUPAC Name |
1-cyclopentyl-3-(3-methylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-12-5-4-6-13(11-12)9-10-15(16)14-7-2-3-8-14/h4-6,11,14H,2-3,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWICHMFSWIXRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)C2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644105 | |
| Record name | 1-Cyclopentyl-3-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl 2-(3-methylphenyl)ethyl ketone | |
CAS RN |
898768-36-0 | |
| Record name | 1-Cyclopentyl-3-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid](/img/structure/B3023660.png)

![5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile](/img/structure/B3023662.png)









